molecular formula C27H51NO11S2 B6354205 Lipoamido-PEG8-acid CAS No. 1334172-70-1

Lipoamido-PEG8-acid

Cat. No. B6354205
CAS RN: 1334172-70-1
M. Wt: 629.8 g/mol
InChI Key: ZIKXLXWMWZSKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipoamido-PEG8-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a lipoic acid group and a terminal carboxylic acid . The lipoic acid contains two sulfur atoms connected by a disulfide bond . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG linker increases the water solubility of the compound .


Molecular Structure Analysis

The molecular formula of Lipoamido-PEG8-acid is C27H51NO11S2 . It has a molecular weight of 629.82 . Lipoic acid contains two sulfur atoms (at C6 and C8) connected by a disulfide bond .


Chemical Reactions Analysis

Lipoamido-PEG8-acid permits crosslinking of a molecule with an amine functional group to a metal surface such as gold . The lipoamide group readily forms strong, stable dative bonds with metals such as gold, while the acid group reacts with amines .


Physical And Chemical Properties Analysis

Lipoamido-PEG8-acid has a molecular weight of 629.82 . It is a solid or viscous liquid . The compound is hydrophilic due to the PEG linker, which increases its water solubility .

Scientific Research Applications

Diagnostic Applications

Lipoamido-PEG8-acid, part of the dPEG® product line, is a unique technology platform that can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic applications . It can be used for conjugations and chemical modifications, which are essential in the development of diagnostic tools .

Therapeutic Applications

The dPEG® product line, including Lipoamido-PEG8-acid, has significant potential in therapeutic applications . It can be used for cross-linking and modification of biological therapeutics , which can enhance the efficacy and safety of various therapeutic agents.

Nanotech Applications

Lipoamido-PEG8-acid can also be used in nanotech applications . Its unique properties make it suitable for the development of nanoscale devices and systems for various scientific and technological applications.

Antibacterial Applications

Lipoic acid-based polymers, such as Lipoamido-PEG8-acid, have shown promise in antibacterial applications . They can be used to develop new antibacterial agents or enhance the antibacterial properties of existing ones .

Anti-Inflammation Applications

Lipoamido-PEG8-acid can also be used in anti-inflammation applications . It can be used to develop anti-inflammatory agents that can help manage various inflammatory conditions .

Anticancer Applications

Lipoamido-PEG8-acid has potential applications in cancer therapy . It can be used to develop anticancer agents or enhance the anticancer properties of existing ones .

Adhesive Applications

Lipoamido-PEG8-acid can be used in adhesive applications . Its unique properties make it suitable for the development of adhesives for various scientific and technological applications .

Flexible Electronics and 3D-Printed Tissue Scaffolds

Lipoamido-PEG8-acid can be used in the development of flexible electronics . It can also be used in the creation of 3D-printed tissue scaffolds , which have significant potential in tissue engineering and regenerative medicine .

Mechanism of Action

Target of Action

Lipoamido-PEG8-acid is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

Lipoamido-PEG8-acid operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The compound’s action primarily affects the ubiquitin-proteasome system . This system is a crucial cellular pathway for protein degradation, which regulates a variety of biological processes, including cell cycle, signal transduction, and immune responses . By selectively degrading target proteins, Lipoamido-PEG8-acid can influence these processes.

Pharmacokinetics

It is known that the compound’s hydrophilic peg linker can increase its water solubility , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

The primary molecular and cellular effect of Lipoamido-PEG8-acid’s action is the selective degradation of target proteins . This degradation can influence various biological processes regulated by these proteins, potentially leading to changes in cell cycle, signal transduction, and immune responses .

Action Environment

Safety and Hazards

Lipoamido-PEG8-acid is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

The dPEG® product line, which includes Lipoamido-PEG8-acid, is a unique technology platform that can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotech applications . These applications include conjugations, chemical modifications, cross-linking, and modification of biological therapeutics .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51NO11S2/c29-26(4-2-1-3-25-6-24-40-41-25)28-7-9-33-11-13-35-15-17-37-19-21-39-23-22-38-20-18-36-16-14-34-12-10-32-8-5-27(30)31/h25H,1-24H2,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKXLXWMWZSKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H51NO11S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lipoamido-PEG8-acid

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